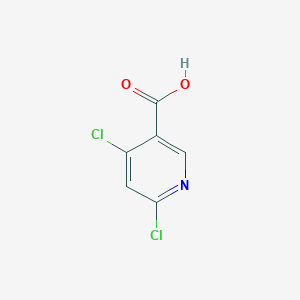

4,6-Dichloronicotinsäure

Übersicht

Beschreibung

4,6-Dichloronicotinic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-Dichloronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4,6-Dichloronicotinsäure: ist eine wertvolle Verbindung in der organischen Chemie und dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Ihre Dichlor- und Carbonsäure-Funktionsgruppen machen sie zu einem vielseitigen Reagenz, das Reaktionen wie nukleophile Substitution, Decarboxylierung und Kupplungsreaktionen eingehen kann. Dies ermöglicht die Herstellung komplexer Moleküle für die weitere Forschung und Entwicklung in der organischen Chemie .

Pharmazeutika

In der pharmazeutischen Industrie wird This compound zur Synthese von pharmazeutischen Wirkstoffen (APIs) eingesetzt. Sie kann in Verbindungen umgewandelt werden, die biologische Aktivität aufweisen, und kann weiter modifiziert werden, um ihre pharmakokinetischen Eigenschaften zu verbessern. Diese Säure ist besonders nützlich bei der Herstellung von Molekülen, die als Grundlage für neue Medikamente oder Therapeutika dienen könnten .

Agrochemikalien

Die Verbindung findet eine bedeutende Anwendung bei der Entwicklung von Agrochemikalien. Sie dient als Vorläufer für die Synthese von Herbiziden, Fungiziden und Insektiziden. Der chlorierte Pyridinring ist ein häufiges Motiv in vielen Agrochemikalien, und This compound bietet einen einfachen Zugang zu solchen Strukturen, was möglicherweise zu Produkten führt, die zur Steigerung der landwirtschaftlichen Produktivität beitragen .

Farbstoffindustrie

Im Bereich der Farbstoffe wird This compound als Zwischenprodukt bei der Herstellung von Farbstoffen und Pigmenten verwendet. Ihre chemische Struktur ermöglicht die Einführung verschiedener Substituenten, die die Farbeigenschaften des resultierenden Farbstoffs verändern können. Dies macht sie zu einer wichtigen Verbindung für die Herstellung neuer Farbstoffe mit spezifischen Eigenschaften für Textilien und andere Materialien .

Materialwissenschaft

Forscher in der Materialwissenschaft nutzen This compound, um neue Materialien mit einzigartigen Eigenschaften zu entwickeln. Sie kann verwendet werden, um Polymere oder Copolymere zu synthetisieren, die potenzielle Anwendungen bei der Herstellung innovativer Materialien für Bauwesen, Verpackungen und Elektronik haben .

Katalyse

This compound: kann als Ligand in der Katalyse wirken und Komplexe mit Metallen bilden, die verschiedene chemische Reaktionen katalysieren. Diese Katalysatoren können verwendet werden, um die Effizienz und Selektivität chemischer Prozesse zu verbessern, was für industrielle Anwendungen und ökologische Nachhaltigkeit entscheidend ist .

Umweltwissenschaften

In den Umweltwissenschaften werden Derivate von This compound möglicherweise auf ihre potenzielle Verwendung in der Umweltbehebung untersucht. So könnten sie verwendet werden, um Verbindungen zu erzeugen, die Schadstoffe abbauen oder als Indikatoren für die Umweltüberwachung dienen .

Biotechnologie

Schließlich könnte This compound in der Biotechnologie verwendet werden, um biologische Moleküle oder Pfade zu modifizieren. Sie könnte eine Rolle bei der Synthese von Molekülen spielen, die mit DNA, Proteinen oder Enzymen interagieren, was zu Anwendungen in der Gentherapie, Diagnostik und der Entwicklung von Biosensoren führt .

Wirkmechanismus

Target of Action

4,6-Dichloronicotinic acid is a biochemical reagent . . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Action Environment

It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.

Biologische Aktivität

4,6-Dichloronicotinic acid (DCNA), a halogenated derivative of nicotinic acid, has garnered significant attention in various fields due to its unique biological activities and potential applications in medicinal chemistry, agrochemicals, and materials science. This article provides an in-depth analysis of the biological activity of DCNA, supported by data tables and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 192.00 g/mol

- CAS Number : 73027-79-9

- Melting Point : 158-160 °C

- Solubility : Slightly soluble in water

The biological activity of DCNA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms at the 4 and 6 positions enhances its lipophilicity and reactivity, which can influence metabolic pathways and receptor interactions.

Key Mechanisms Include :

- Enzyme Modulation : DCNA may enhance or inhibit specific enzyme activities, impacting metabolic processes.

- Receptor Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission.

Antimicrobial Properties

Research indicates that DCNA exhibits antimicrobial activity against various pathogens. Its halogenated structure is believed to enhance its interaction with microbial membranes, leading to cell disruption.

| Pathogen Tested | Activity Observed |

|---|---|

| Escherichia coli | Inhibitory effects at concentrations > 50 µg/mL |

| Staphylococcus aureus | Moderate inhibition at concentrations > 25 µg/mL |

Anticancer Activity

DCNA has shown potential as an anticancer agent in several studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

Case Study Example :

- In vitro studies demonstrated that DCNA inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective properties of DCNA have been explored in models of neurodegenerative diseases. Its ability to modulate cholinergic signaling suggests potential therapeutic benefits for conditions like Alzheimer's disease.

Applications in Medicinal Chemistry

DCNA serves as a scaffold for the synthesis of various biologically active compounds. Its reactivity allows for modifications that can enhance pharmacological profiles.

| Modification Type | Resulting Compound | Biological Activity |

|---|---|---|

| Nucleophilic Substitution | 4-Amino-6-dichloronicotinic acid | Increased receptor affinity |

| Esterification | Ethyl 4,6-dichloronicotinate | Enhanced lipophilicity |

Agrochemical Potential

In agrochemicals, DCNA is being studied as a precursor for developing novel pesticides. Its interaction with nicotinic receptors in insects can disrupt their nervous systems, providing a mechanism for pest control.

Eigenschaften

IUPAC Name |

4,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMIEWNDXAKVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355755 | |

| Record name | 4,6-dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73027-79-9 | |

| Record name | 4,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73027-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloronicotinic Acid73027-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.